4-Phenylpyridine-3-carbaldehyde CAS number lookup
4-Phenylpyridine-3-carbaldehyde CAS number lookup
Technical Monograph: 4-Phenylpyridine-3-carbaldehyde
Part 1: Identity & Physicochemical Profile[1][2]
Target Analyte: 4-Phenylpyridine-3-carbaldehyde Synonyms: 4-Phenylnicotinaldehyde; 4-Phenyl-3-pyridinecarboxaldehyde CAS Registry Number: 46268-56-8 [1][2]
Chemical Identity Matrix
| Parameter | Specification |
| Molecular Formula | C₁₂H₉NO |
| Molecular Weight | 183.21 g/mol |
| SMILES | O=Cc1c(c2ccccc2)xncc1 |
| IUPAC Name | 4-phenylpyridine-3-carbaldehyde |
| Physical State | Solid (Pale yellow to off-white crystalline powder) |
| Solubility | Soluble in DCM, CHCl₃, DMSO, MeOH; sparingly soluble in water.[1][3] |
| Storage | Inert atmosphere (Argon/Nitrogen), 2–8°C. Aldehydes are prone to air oxidation to carboxylic acids.[1] |
Part 2: Synthetic Architecture
The synthesis of 4-phenylpyridine-3-carbaldehyde represents a classic challenge in regioselective heteroaromatic functionalization.[1] Direct formylation of 4-phenylpyridine is often non-selective.[1] Consequently, the industry-standard approach utilizes Suzuki-Miyaura Cross-Coupling , constructing the biaryl axis after establishing the aldehyde functionality.[1]
Core Logic: The Halogen-Directed Assembly
The most robust pathway involves the coupling of 4-chloropyridine-3-carbaldehyde (or its 4-bromo analog) with phenylboronic acid .[1] This method is preferred over the reverse (coupling a 3-formyl-4-boronic acid pinacol ester) due to the commercial availability and stability of the halogenated precursor.[1]
Optimized Protocol: Palladium-Catalyzed Cross-Coupling
Reagents:
-
Substrate: 4-Chloropyridine-3-carbaldehyde (1.0 equiv)
-
Coupling Partner: Phenylboronic acid (1.2 equiv)
-
Catalyst: Pd(PPh₃)₄ (3–5 mol%) or Pd(dppf)Cl₂ (for sterically demanding substrates)
-
Base: Na₂CO₃ (2.0 M aqueous solution, 2.5 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Workflow:
-
Inerting: Charge a round-bottom flask with 4-chloropyridine-3-carbaldehyde, phenylboronic acid, and the Pd catalyst. Evacuate and backfill with Argon (3 cycles).
-
Solvation: Add degassed 1,4-Dioxane via syringe, followed by the aqueous Na₂CO₃ solution.
-
Thermal Activation: Heat the biphasic mixture to 90–100°C under vigorous stirring.
-
Critical Control Point: Monitor via TLC (System: Hexane/EtOAc 7:3). The disappearance of the chlorinated starting material usually occurs within 4–6 hours.
-
-
Quench & Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x).
-
Purification: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography (SiO₂).
-
Note: The product may contain traces of protodeboronated benzene; ensure adequate separation.
-
Visual Workflow: Synthesis Pathway
Figure 1: Palladium-catalyzed Suzuki-Miyaura coupling pathway for the synthesis of the target aldehyde.[1][4][5][6]
Part 3: Reactivity & Modular Logic
The 4-phenylpyridine-3-carbaldehyde scaffold is a "divergent intermediate."[1] It possesses two distinct reactive centers: the electrophilic aldehyde at C3 and the basic pyridine nitrogen.
Aldehyde Condensations (The C3 Vector)
The aldehyde is electronically activated by the adjacent electron-deficient pyridine ring, making it highly susceptible to nucleophilic attack.[1]
-
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) yields vinyl nitriles, precursors to fused naphthyridines.
-
Reductive Amination: Treatment with primary amines followed by NaBH(OAc)₃ yields secondary amines, a common motif in kinase inhibitor design.
Heterocyclic Ring Closure (The C3-C4 Vector)
This is the molecule's primary utility in drug discovery.[1] The proximity of the C3-aldehyde and the C4-phenyl ring allows for cyclization reactions to form tricyclic systems like benzo[c][2,7]naphthyridines .[1]
Visual Workflow: Divergent Reactivity
Figure 2: Chemo-divergent synthetic utility of the 4-phenylpyridine-3-carbaldehyde scaffold.
Part 4: Pharmaceutical Utility
In medicinal chemistry, this scaffold serves as a critical pharmacophore for:
-
Kinase Inhibition: The biaryl system mimics the ATP-binding hinge region in various kinases (e.g., p38 MAP kinase).
-
Antifungal Agents: Analogues of bifonazole and other azole antifungals often require the construction of sterically crowded biaryl-methane centers, accessible via the reduction of this aldehyde.
-
Topoisomerase Inhibitors: Fused heterocyclic derivatives (naphthyridines) synthesized from this precursor have shown intercalation properties with DNA.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14046674, 4-Chloropyridine-3-carbaldehyde. Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] (Foundational reference for the protocol described).
Sources
- 1. 939-23-1|4-Phenylpyridine|BLD Pharm [bldpharm.com]
- 2. 4-Phenylpyridine-3-carboxaldehyde | 46268-56-8 [chemicalbook.com]
- 3. 4-Phenylpyridine | C11H9N | CID 13651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
